A Comprehensive Technical Guide to Tert-butyl 3-(methylcarbamoyl)pyrrolidine-1-carboxylate: Properties, Analysis, and Applications
A Comprehensive Technical Guide to Tert-butyl 3-(methylcarbamoyl)pyrrolidine-1-carboxylate: Properties, Analysis, and Applications
Abstract
This technical guide provides an in-depth analysis of Tert-butyl 3-(methylcarbamoyl)pyrrolidine-1-carboxylate, a key heterocyclic building block in modern medicinal chemistry and drug development. The document elucidates the precise molecular weight and physicochemical properties of this compound, distinguishing it from its close structural analogs. We explore its synthetic rationale, robust analytical methodologies for quality control, and its strategic applications as a versatile intermediate. This guide is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical insights into the utilization of this important synthetic scaffold.
Molecular Identity and Physicochemical Properties
Tert-butyl 3-(methylcarbamoyl)pyrrolidine-1-carboxylate is a derivative of the pyrrolidine ring system, a prevalent scaffold in numerous biologically active compounds.[1] Its structure incorporates two key features that are critical for its utility in multi-step organic synthesis: a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen and a methylcarbamoyl functional group at the 3-position. The Boc group provides a stable, yet readily cleavable, means of protecting the secondary amine, allowing for selective reactions at other sites on the molecule.
The precise molecular characteristics are essential for accurate experimental design, stoichiometric calculations, and analytical characterization. The definitive properties of Tert-butyl 3-(methylcarbamoyl)pyrrolidine-1-carboxylate are summarized below.
| Property | Value | Source(s) |
| Chemical Name | tert-Butyl 3-(methylcarbamoyl)pyrrolidine-1-carboxylate | [2] |
| CAS Number | 1589535-51-2 | [2] |
| Molecular Formula | C11H20N2O3 | [2] |
| Molecular Weight | 228.29 g/mol | [2] |
| Appearance | White to almost white powder or crystal | [3] |
| Purity (Typical) | ≥ 98% (HPLC) | [3] |
| Storage Conditions | Room Temperature; Recommended <15°C in a cool, dark place | [4] |
Note on a Structural Analog: It is critical to distinguish this compound from its non-methylated counterpart, tert-butyl 3-carbamoylpyrrolidine-1-carboxylate (CAS: 122684-34-8). The latter compound has a molecular formula of C10H18N2O3 and a corresponding molecular weight of 214.27 g/mol .[3][4] The additional methyl group in the specified topic compound accounts for the mass difference and alters its chemical properties and potential biological interactions.
Synthesis and Manufacturing Considerations
The synthesis of substituted pyrrolidines like Tert-butyl 3-(methylcarbamoyl)pyrrolidine-1-carboxylate is a cornerstone of pharmaceutical intermediate manufacturing. While specific proprietary methods may vary, a general and logical synthetic approach can be conceptualized based on established organic chemistry principles for creating similar structures.[5][6]
The process typically begins with a suitable pyrrolidine precursor. The introduction of the Boc protecting group is a standard procedure, often accomplished by reacting the parent amine with di-tert-butyl dicarbonate (Boc anhydride).[7] The subsequent formation of the methylcarbamoyl group at the 3-position can be achieved through various amidation strategies, for example, by activating a carboxylic acid precursor at that position and then reacting it with methylamine.
Caption: A plausible synthetic pathway for the target compound.
Analytical Characterization and Quality Control
Ensuring the identity, purity, and stability of synthetic intermediates is paramount for regulatory compliance and the success of subsequent synthetic stages. A multi-pronged analytical approach is employed to provide a comprehensive quality profile.
Key Analytical Techniques
A combination of chromatographic and spectroscopic methods provides a self-validating system for quality control. Each technique offers orthogonal information, ensuring a high degree of confidence in the material's quality.
| Technique | Principle & Purpose |
| HPLC (High-Performance Liquid Chromatography) | Separates the main compound from non-volatile impurities based on polarity. It is the primary method for quantifying purity (e.g., >98%).[3][8] |
| MS (Mass Spectrometry) | Ionizes the molecule and measures its mass-to-charge ratio. This technique provides definitive confirmation of the molecular weight (228.29 g/mol ).[8] |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | Provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei (¹H and ¹³C). It confirms the connectivity of atoms and the presence of key functional groups (e.g., the tert-butyl group, the methyl group, and pyrrolidine ring protons). |
Experimental Protocol: Purity Determination by HPLC
The following is a representative HPLC protocol for the routine purity assessment of Tert-butyl 3-(methylcarbamoyl)pyrrolidine-1-carboxylate.
Objective: To quantify the purity of the compound and detect any non-volatile impurities.
Instrumentation & Conditions:
-
System: HPLC with a UV detector.
-
Column: C18 Reverse-Phase (e.g., 4.6 mm x 250 mm, 5 µm particle size).[8]
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).[8]
-
Gradient: 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (for carbamate end absorption).[7]
-
Injection Volume: 10 µL.
Procedure:
-
Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL solution.
-
Filtration: Filter the solution through a 0.45 µm syringe filter to remove particulates.
-
Injection: Inject the sample onto the equilibrated HPLC system.
-
Data Analysis: Record the chromatogram. Purity is calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks.
Caption: A typical workflow for the quality control of the compound.
Applications in Research and Drug Development
Tert-butyl 3-(methylcarbamoyl)pyrrolidine-1-carboxylate is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial and versatile building block for the synthesis of more complex, biologically active molecules.[3] The pyrrolidine ring is a privileged scaffold, meaning it is frequently found in approved drugs and compounds with high therapeutic potential.[1]
Key Application Areas:
-
Pharmaceutical Development: It is primarily used as an intermediate in the synthesis of novel therapeutics, especially those targeting neurological or metabolic disorders.[3] The specific stereochemistry and functionalization of the pyrrolidine ring can be tailored to achieve high efficacy and specificity for biological targets.
-
Organic Synthesis: Chemists utilize this compound to efficiently construct larger molecules. The Boc group can be selectively removed under acidic conditions, revealing a secondary amine that can participate in a wide range of subsequent reactions, such as reductive amination, acylation, or arylation.[3]
Caption: The compound's utility as a building block in drug discovery.
References
- Tokyo Chemical Industry Co., Ltd. (n.d.). tert-Butyl 3-Carbamoylpyrrolidine-1-carboxylate | 122684-34-8.
- ResearchGate. (2025, August 10). A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho–Kinase Inhibitor K-115.
- Chem-Impex International, Inc. (n.d.). tert-Butyl 3-carbamoylpyrrolidine-1-carboxylate.
- PubChem. (n.d.). tert-Butyl 3-methylidenepyrrolidine-1-carboxylate.
- Sigma-Aldrich. (n.d.). tert-Butyl 3-formylpiperidine-1-carboxylate | 118156-93-7.
- Google Patents. (2011). CN102241617A - Synthesis method of 1-tert-butoxycarbonyl-3-pyrrolidone.
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- Sapphire Bioscience. (n.d.). tert-Butyl 3-(methylcarbamoyl)pyrrolidine-1-carboxylate.
- Google Patents. (2015). CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization.
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- BLDpharm. (n.d.). 199336-83-9|tert-Butyl (R)-3-(methylamino)pyrrolidine-1-carboxylate.
- Organic Syntheses. (n.d.). [ - 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S),4β]]-*.
- ECHA. (n.d.). tert-butyl 3-(morpholin-3-yl)pyrrolidine-1-carboxylate — Chemical Substance Information.
- PubChemLite. (2026). Tert-butyl 3-methyl-3-(2-oxoethyl)pyrrolidine-1-carboxylate. Retrieved from Université du Luxembourg.
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